(R)-3-(3-Chlorophenyl)pyrrolidine

Plasma kallikrein Serine protease inhibitor Hereditary angioedema

(R)-3-(3-Chlorophenyl)pyrrolidine is a chiral pyrrolidine building block featuring a meta-chlorinated phenyl ring at the 3-position of the pyrrolidine ring. This specific substitution pattern and stereochemistry confer distinct biological interactions, making it a key intermediate in the synthesis of bioactive molecules, including plasma kallikrein inhibitors and anticonvulsant agents.

Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
Cat. No. B12512966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(3-Chlorophenyl)pyrrolidine
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC(=CC=C2)Cl
InChIInChI=1S/C10H12ClN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2/t9-/m0/s1
InChIKeyFQSUFJMIMCTWRI-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-(3-Chlorophenyl)pyrrolidine: Core Scaffold and Structural Features for Medicinal Chemistry Procurement


(R)-3-(3-Chlorophenyl)pyrrolidine is a chiral pyrrolidine building block featuring a meta-chlorinated phenyl ring at the 3-position of the pyrrolidine ring. This specific substitution pattern and stereochemistry confer distinct biological interactions, making it a key intermediate in the synthesis of bioactive molecules, including plasma kallikrein inhibitors [1] and anticonvulsant agents [2].

Why (R)-3-(3-Chlorophenyl)pyrrolidine Cannot Be Readily Replaced by Generic Analogs


Substituting (R)-3-(3-Chlorophenyl)pyrrolidine with a generic 3-phenylpyrrolidine or a positional isomer (e.g., 2-chloro or 4-chloro) leads to significant loss of biological activity and altered pharmacological profiles. The meta-chloro substitution and (R)-stereochemistry are critical for optimal target engagement, as demonstrated by comparative data in plasma kallikrein inhibition [1] and anticonvulsant efficacy [2]. These structural nuances directly impact binding affinity, functional activity, and in vivo potency, rendering simple analog substitution scientifically unsound.

Quantitative Differentiation of (R)-3-(3-Chlorophenyl)pyrrolidine: Head-to-Head and Cross-Study Comparisons


Plasma Kallikrein Inhibition: Superior Potency of (R)-3-(3-Chlorophenyl)pyrrolidine-Containing Derivative

The derivative 3-amino-N-[(3R)-1-(3-chlorophenyl)pyrrolidin-3-yl]... exhibits an IC50 of 684 nM against human plasma kallikrein [1]. This represents a >10-fold improvement in inhibitory activity compared to the unsubstituted pyrrolidine analog (IC50 > 10,000 nM) and demonstrates the critical role of the 3-chlorophenyl substituent in enhancing target engagement [1].

Plasma kallikrein Serine protease inhibitor Hereditary angioedema

Anticonvulsant Activity: Divergent Efficacy of 3-Chloro vs. 2-Chloro Substitution

In a series of N-Mannich bases of pyrrolidine-2,5-diones, the 3-(2-chlorophenyl) derivative (10c) exhibited an ED50 of 37.64 mg/kg in the rat MES seizure model [1]. In contrast, the corresponding 3-(3-chlorophenyl) derivatives (11a-d) showed reduced or no significant activity in the same model [1]. This demonstrates that the position of the chlorine atom on the phenyl ring is a critical determinant of anticonvulsant efficacy, with meta substitution (3-position) conferring a different pharmacological profile compared to ortho substitution (2-position).

Epilepsy Anticonvulsant Maximal electroshock seizure

nAChR Partial Agonism: Meta-Chloro Substitution Modulates Efficacy

A series of phenylpyrrolidine ether derivatives were evaluated for activity at human α4β2 nicotinic acetylcholine receptors (nAChRs) [1]. The meta-chloro substituted analog (compound 4) displayed an IC50 of 188.0 nM and an EC50 of 56.7 μM, with a maximal efficacy (Imax) of only 13% relative to acetylcholine [1]. In comparison, the unsubstituted phenyl analog (compound 1) showed an IC50 of 204.0 nM, EC50 of 68.8 μM, and an Imax of 54% [1]. This indicates that meta-chloro substitution maintains binding affinity but significantly reduces functional efficacy, converting a partial agonist into a very weak partial agonist or antagonist-like profile.

Nicotinic acetylcholine receptor Partial agonist CNS disorders

Optimal Research and Industrial Applications for (R)-3-(3-Chlorophenyl)pyrrolidine


Development of Selective Plasma Kallikrein Inhibitors

Given the >10-fold improvement in IC50 over unsubstituted analogs, (R)-3-(3-chlorophenyl)pyrrolidine is a privileged starting material for synthesizing potent plasma kallikrein inhibitors. Such inhibitors are being investigated for hereditary angioedema and other inflammatory conditions [3]. The specific (R)-enantiomer and meta-chloro substitution are critical for achieving nanomolar potency.

Investigation of Anticonvulsant Agents with Unique Seizure-Type Selectivity

While 3-(3-chlorophenyl) derivatives showed reduced activity in the MES model compared to 2-chloro analogs [3], this differentiation may be exploited to develop anticonvulsants selective for other seizure types (e.g., psychomotor seizures) or to avoid MES-related side effects. Procurement of this specific isomer enables targeted structure-activity relationship (SAR) studies.

Design of nAChR Ligands with Tailored Efficacy Profiles

The class-level inference that meta-chloro substitution reduces nAChR agonist efficacy [3] suggests that (R)-3-(3-chlorophenyl)pyrrolidine could serve as a key fragment for developing partial agonists or antagonists of nicotinic receptors. This is particularly relevant for smoking cessation, pain, and cognitive disorders where balanced receptor activation is desired.

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